molecular formula C15H14N2O4S B2610479 Ethyl 2-(4-acetylbenzamido)thiazole-4-carboxylate CAS No. 313273-86-8

Ethyl 2-(4-acetylbenzamido)thiazole-4-carboxylate

Cat. No.: B2610479
CAS No.: 313273-86-8
M. Wt: 318.35
InChI Key: JVQPLILDHUISBI-UHFFFAOYSA-N
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Description

Ethyl 2-(4-acetylbenzamido)thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-acetylbenzamido)thiazole-4-carboxylate typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with 4-acetylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, solvent recycling and waste minimization strategies are employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-acetylbenzamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Carboxylic acids.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-(4-acetylbenzamido)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The acetylbenzamido group can also interact with cellular proteins, influencing inflammatory pathways and providing analgesic effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-aminothiazole-4-carboxylate: A precursor in the synthesis of Ethyl 2-(4-acetylbenzamido)thiazole-4-carboxylate.

    2-Amino-4-(4-chlorophenyl)thiazole: Another thiazole derivative with antimicrobial properties.

    N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide: A thiazole-based compound with potential anticancer activity.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the acetylbenzamido and ethyl ester groups enhances its versatility in chemical synthesis and potential therapeutic applications .

Properties

IUPAC Name

ethyl 2-[(4-acetylbenzoyl)amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-3-21-14(20)12-8-22-15(16-12)17-13(19)11-6-4-10(5-7-11)9(2)18/h4-8H,3H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQPLILDHUISBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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